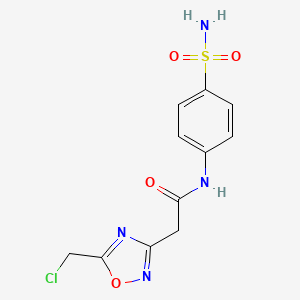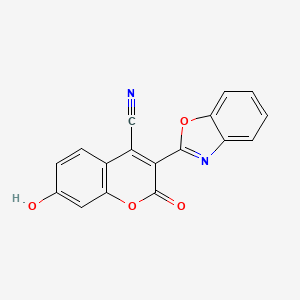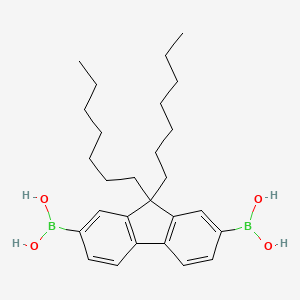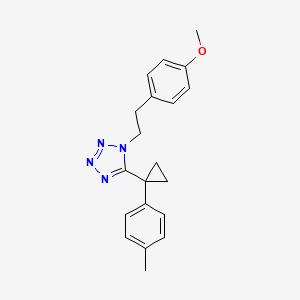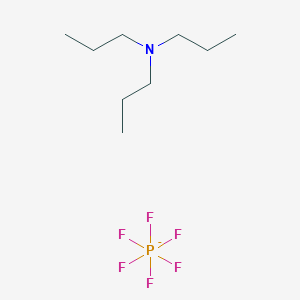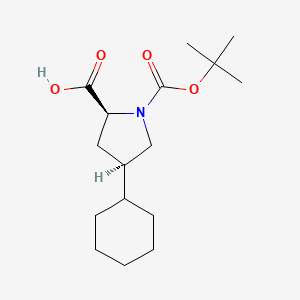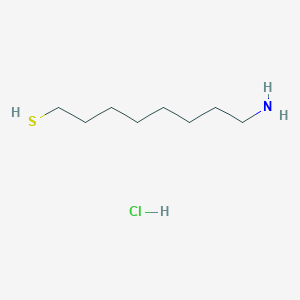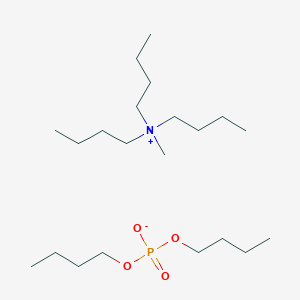
Tributylmethylammonium dibutyl phosphate
Overview
Description
Tributylmethylammonium dibutyl phosphate is a quaternary ammonium salt with the chemical formula C21H48NO4P. It is known for its high purity and is commonly used in various chemical and industrial applications. The compound is characterized by its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a chemical reaction.
Mechanism of Action
Mode of Action
It’s hypothesized that it may interact with its targets through ionic interactions, given its structure as a quaternary ammonium salt . This is speculative and requires further investigation .
Biochemical Pathways
The biochemical pathways affected by Tributylmethylammonium dibutyl phosphate are currently unknown. Given the complexity of biochemical interactions, it’s likely that multiple pathways could be affected. More research is needed to elucidate these pathways .
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability, efficacy, and safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylmethylammonium dibutyl phosphate can be synthesized through a quaternization reaction where tributylamine reacts with methyl iodide to form tributylmethylammonium iodide. This intermediate is then reacted with dibutyl phosphate to yield the final product. The reaction typically requires an inert atmosphere and is carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized to minimize impurities and maximize yield. The use of high-purity reactants and controlled reaction conditions ensures the production of a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions
Tributylmethylammonium dibutyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphate derivatives, while substitution reactions can produce a range of quaternary ammonium salts.
Scientific Research Applications
Tributylmethylammonium dibutyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Biology: The compound is employed in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Tetra-n-butylammonium bromide
- Tetra-n-butylammonium chloride
- Tetra-n-butylammonium fluoride
Comparison
Tributylmethylammonium dibutyl phosphate is unique in its ability to act as both a phase transfer catalyst and a reagent in various chemical reactions. Compared to similar compounds like tetra-n-butylammonium bromide and tetra-n-butylammonium chloride, it offers distinct advantages in terms of reactivity and selectivity. Its unique structure allows for specific interactions with reactants, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
dibutyl phosphate;tributyl(methyl)azanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.C8H19O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-3-5-7-11-13(9,10)12-8-6-4-2/h5-13H2,1-4H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRIIKLOBAZQQE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.CCCCOP(=O)([O-])OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H48NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


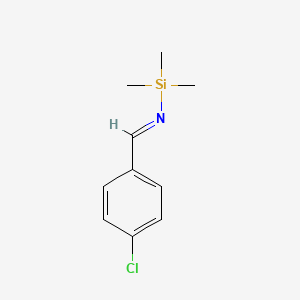

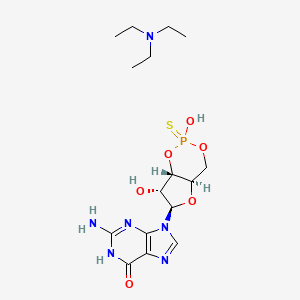
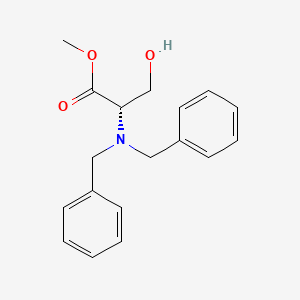
![Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3183282.png)
